molecular formula C22H28N2O2 B4631668 N-[2-(4-methoxyphenyl)ethyl]-4-(1-piperidinylmethyl)benzamide

N-[2-(4-methoxyphenyl)ethyl]-4-(1-piperidinylmethyl)benzamide

Cat. No.: B4631668
M. Wt: 352.5 g/mol
InChI Key: VVPMAOYEBITOHB-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-4-(1-piperidinylmethyl)benzamide is a useful research compound. Its molecular formula is C22H28N2O2 and its molecular weight is 352.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.215078140 g/mol and the complexity rating of the compound is 406. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sigma Receptor Scintigraphy in Breast Cancer Detection

A study investigated the use of N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) for visualizing primary breast tumors in humans. This iodobenzamide demonstrates preferential binding to sigma receptors, which are overexpressed in breast cancer cells. In a clinical setting, it showed potential for non-invasively assessing tumor proliferation, based on its uptake in breast tumors (Caveliers et al., 2002).

Serotonin Receptor Studies in Alzheimer's Disease

Another application involves 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, a selective serotonin 1A (5-HT(1A)) molecular imaging probe. Used with positron emission tomography (PET), it quantified 5-HT(1A) receptor densities in Alzheimer's disease patients, showing significant decreases in receptor densities correlated with clinical symptoms (Kepe et al., 2006).

Acetylcholinesterase Inhibition for Neurological Research

Research on 6-methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole, a reversible inhibitor of acetylcholinesterase (AChE), highlights its potential for neurological studies, despite uniform brain distribution limiting its in vivo imaging applications (Brown-Proctor et al., 1999).

Analytical Profiles of Arylcyclohexylamines

In forensic toxicology, the compound's structure has been utilized to understand the analytical profiles of psychoactive arylcyclohexylamines, contributing to the detection of these substances in biological matrices (De Paoli et al., 2013).

Dopamine D(3) Receptor Ligands

A structure-affinity relationship study on derivatives similar to N-[2-(4-methoxyphenyl)ethyl]-4-(1-piperidinylmethyl)benzamide, focusing on dopamine D(3) receptor ligands, identified compounds with high affinity and selectivity, suggesting potential for PET imaging applications (Leopoldo et al., 2002).

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-4-(piperidin-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-26-21-11-7-18(8-12-21)13-14-23-22(25)20-9-5-19(6-10-20)17-24-15-3-2-4-16-24/h5-12H,2-4,13-17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPMAOYEBITOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.